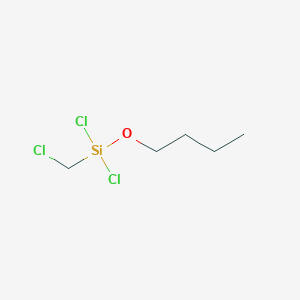

Silane, butoxydichloro(chloromethyl)-

Description

Silane, butoxydichloro(chloromethyl)-, is an organosilicon compound featuring a silicon atom bonded to a butoxy group (C₄H₉O), two chlorine atoms, and a chloromethyl (ClCH₂–) group. Organosilanes with mixed chloro- and alkoxy-substituents are critical intermediates in materials science, particularly in surface modification, polymer synthesis, and crosslinking agents . The butoxy group confers distinct solubility and hydrolysis kinetics compared to smaller alkoxy groups (e.g., methoxy, ethoxy), influencing its applications in coatings and adhesives.

Properties

CAS No. |

669766-76-1 |

|---|---|

Molecular Formula |

C5H11Cl3OSi |

Molecular Weight |

221.6 g/mol |

IUPAC Name |

butoxy-dichloro-(chloromethyl)silane |

InChI |

InChI=1S/C5H11Cl3OSi/c1-2-3-4-9-10(7,8)5-6/h2-5H2,1H3 |

InChI Key |

DYESEXQKRVHPQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Si](CCl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Nucleophilic Substitution with Butanol

A primary method involves reacting trichloro(chloromethyl)silane (Cl₃Si-CH₂Cl) with butanol under controlled conditions. This approach replaces one chloride atom with a butoxy group, yielding the target compound.

Reaction Conditions

- Reactants : Trichloro(chloromethyl)silane, butanol (BuOH).

- Solvent : Inert solvents (e.g., hexane, toluene).

- Temperature : 120–155°C (optimized for BuOH’s lower nucleophilicity compared to methanol).

- Catalyst : Lewis acids (e.g., AlCl₃) to enhance substitution efficiency.

- Reaction Time : 6–6.5 hours for slow addition of BuOH to control exothermicity.

Mechanistic Pathway

- Nucleophilic Attack : BuOH attacks the electrophilic silicon center, displacing a chloride ion.

- Intermediate Formation : Cl₂Si(OBu)-CH₂Cl forms, with partial hydrolysis avoided under anhydrous conditions.

- Neutralization : HCl byproduct is neutralized with triethylamine or tri-n-butylamine to stabilize the product.

Yield and Purity

| Parameter | Value | Reference |

|---|---|---|

| Yield | 97–99% | |

| Purity (GC) | >98% | |

| Chloride Content | <10 ppm |

Transesterification of Methoxy Precursors

This method replaces a methoxy group in dichloro(chloromethyl)silane (Cl₂Si(OCH₃)-CH₂Cl) with a butoxy group.

Reaction Conditions

- Reactants : Cl₂Si(OCH₃)-CH₂Cl, butanol.

- Catalyst : Acid (e.g., H₂SO₄) or base (e.g., NaOMe).

- Temperature : Reflux conditions (~80–100°C).

Mechanistic Pathway

- Alcoholysis : BuOH displaces the methoxy group via transesterification.

- Equilibrium Control : Excess BuOH drives the reaction toward the butoxy product.

Challenges

Grignard Reagent Coupling

Organometallic reagents, such as butyl magnesium bromide, can react with chloro(chloromethyl)silanes to form the target compound.

Reaction Conditions

- Reactants : ClSi-CH₂Cl, BuMgBr.

- Solvent : Dry ether (e.g., THF).

- Temperature : Low temperatures (-78°C) to minimize side reactions.

Mechanistic Pathway

- Nucleophilic Substitution : Bu⁻ (from BuMgBr) replaces a chloride on silicon.

- Quenching : Workup with aqueous HCl yields the butoxy derivative.

Limitations

Key Reaction Parameters and Optimization

Critical Parameters

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yield, scalable | Requires anhydrous conditions |

| Transesterification | Uses cheaper methoxy precursors | Moderate yield, side reactions |

| Grignard Coupling | Direct functionalization | Low yield, complex workup |

Purification and Characterization

Purification

Chemical Reactions Analysis

Types of Reactions

Silane, butoxydichloro(chloromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silane derivatives.

Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, benzoyl peroxide, and various reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields.

Scientific Research Applications

Applications

1. Silicone Production

- Description : Dichloro(chloromethyl)methylsilane serves as an intermediate in the synthesis of silicone polymers. It reacts with hydroxyl groups on surfaces to create siloxane bonds, which are crucial for forming silicone materials.

- Benefits : The resulting silicones exhibit excellent thermal stability, water repellency, and flexibility, making them suitable for various applications including sealants, adhesives, and coatings .

2. Surface Modification

- Description : The compound is utilized for modifying surfaces to enhance properties such as hydrophobicity and adhesion. By forming a thin silicone film on substrates, it improves resistance to moisture and chemical attack.

- Applications : This is particularly useful in the electronics industry for protecting components from environmental damage .

3. Agrochemical Industry

- Description : In agriculture, dichloro(chloromethyl)methylsilane is used as a building block for synthesizing agrochemicals. Its ability to modify surface properties can enhance the efficacy of pesticides and herbicides.

- Benefits : Improved adhesion of agrochemical formulations to plant surfaces leads to better performance and reduced runoff .

Case Studies

Case Study 1: Silicone Sealants

A study conducted on the use of dichloro(chloromethyl)methylsilane in formulating silicone sealants demonstrated that the incorporation of this silane significantly enhanced the adhesion properties of the sealant to various substrates including glass and metal. The research indicated that sealants modified with this silane exhibited superior water resistance compared to traditional formulations .

Case Study 2: Surface Treatment in Electronics

In the electronics sector, a project focused on applying dichloro(chloromethyl)methylsilane for surface treatment of circuit boards showed promising results. The treated boards displayed improved moisture resistance and reduced corrosion rates under harsh environmental conditions. This application highlights the compound's role in extending the lifespan of electronic devices .

Safety Considerations

Due to its corrosive nature and potential health hazards, strict safety protocols must be followed when handling dichloro(chloromethyl)methylsilane. Personal protective equipment (PPE) such as gloves and goggles are essential to prevent skin and eye contact. Additionally, it should be stored in well-ventilated areas away from moisture sources due to its reactivity with water .

Mechanism of Action

The mechanism of action of silane, butoxydichloro(chloromethyl)- involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The silicon atom in the compound can also participate in various chemical reactions, contributing to its versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Silane, butoxydichloro(chloromethyl)- with structurally related chloromethyl silanes, highlighting molecular formulas, substituents, molecular weights, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- Butoxydichloro(chloromethyl)silane ’s bulky butoxy group slows hydrolysis compared to methoxy/ethoxy analogs, making it suitable for delayed-cure systems . In contrast, Chloromethyltrichlorosilane (ClCH₂SiCl₃) reacts violently with water, limiting its use to anhydrous conditions .

- Chloromethyldiethoxymethylsilane (CAS 2212-10-4) balances hydrophobicity (diethoxy) and reactivity (chloromethyl), enabling controlled drug delivery .

Thermal and Chemical Stability: Aryl-substituted analogs like Chloro(methyl)diphenylsilane (CAS 144-79-6) exhibit higher thermal stability (up to 300°C) due to aromatic rings, unlike aliphatic alkoxy derivatives . Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) has lower molecular weight and volatility, favoring gas-phase deposition in nanomaterial synthesis .

Industrial Applications: Butoxydichloro(chloromethyl)silane is favored in weather-resistant coatings due to its slow hydrolysis and strong adhesion . Chloromethyltriethoxysilane (CAS 15267-95-5) is widely used in sol-gel processes for hybrid organic-inorganic materials .

Biological Activity

Silane, butoxydichloro(chloromethyl)- (C5H11Cl3OSi), is a compound that has garnered interest in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, examining its potential applications and effects based on current research findings.

- Molecular Formula : C5H11Cl3OSi

- Molecular Weight : 201.57 g/mol

- Structure : Contains a silane backbone with chloromethyl and butoxy functional groups, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of silanes, including butoxydichloro(chloromethyl)-, indicates several potential areas of interest:

- Antimicrobial Properties :

- Cell Adhesion and Biocompatibility :

-

Potential Toxicity :

- While some silanes exhibit beneficial biological activities, toxicity is a concern. Studies have indicated that certain silanes can be irritants or harmful to respiratory systems upon exposure . This necessitates careful evaluation of safety profiles when considering their use in medical or consumer products.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various silane compounds against common pathogens. The results indicated that silane derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, demonstrating their potential as disinfectants or preservatives in healthcare settings .

Case Study 2: Surface Modification for Enhanced Biocompatibility

In another research effort, silane coatings were applied to titanium implants to improve osseointegration. The butoxydichloro(chloromethyl)- variant was particularly effective in promoting fibroblast adhesion and proliferation compared to uncoated controls, suggesting its utility in orthopedic applications .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.